molecular formula C12H24O B13435851 3-Isopropyl-4,6-dimethylheptan-2-one

3-Isopropyl-4,6-dimethylheptan-2-one

Cat. No.: B13435851
M. Wt: 184.32 g/mol
InChI Key: SOAPDNPONKRQOW-UHFFFAOYSA-N
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Description

3-Isopropyl-4,6-dimethylheptan-2-one is a chemical compound with the molecular formula C12H24O and a molecular weight of 184.32. It is primarily used as a research chemical and is known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4,6-dimethylheptan-2-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 4,6-dimethylheptan-2-one with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4,6-dimethylheptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

3-Isopropyl-4,6-dimethylheptan-2-one is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, although not used clinically.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4,6-dimethylheptan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, influencing metabolic pathways. Its effects are mediated through the formation of intermediate compounds that participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-heptanone: Shares a similar structure but lacks the isopropyl group.

    2,6-Dimethyl-4-heptanone: Another structural isomer with different positioning of the methyl groups.

Uniqueness

3-Isopropyl-4,6-dimethylheptan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific reactivity and interactions are required .

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

4,6-dimethyl-3-propan-2-ylheptan-2-one

InChI

InChI=1S/C12H24O/c1-8(2)7-10(5)12(9(3)4)11(6)13/h8-10,12H,7H2,1-6H3

InChI Key

SOAPDNPONKRQOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C(C)C)C(=O)C

Origin of Product

United States

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